4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate
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Overview
Description
4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential biological activities and its role in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a phenyl thiophene carboxylate precursor, followed by a condensation reaction with a thiophene-2-yl prop-2-enoyl compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-3-(thiophen-2-yl)prop-2-enoyl phenyl thiophene-2-carboxylate
- 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate
Uniqueness
4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3S2/c19-12-5-8-16(22-18(21)17-4-2-10-24-17)14(11-12)15(20)7-6-13-3-1-9-23-13/h1-11H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLXFGBPOSPADB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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